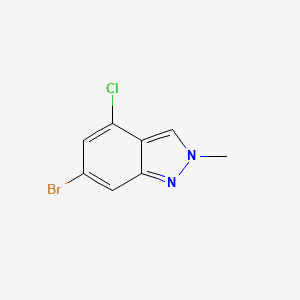
6-bromo-4-chloro-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure high yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 6-bromo-4-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-methyl-2H-indazole
- 4-Chloro-2-methyl-2H-indazole
- 6-Bromo-4-chloro-1H-indazole
Comparison: 6-Bromo-4-chloro-2-methyl-2H-indazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C8H6BrClN2 |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
6-bromo-4-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |
InChI-Schlüssel |
RXHVEKGAFDWMHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



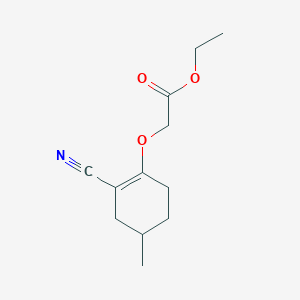

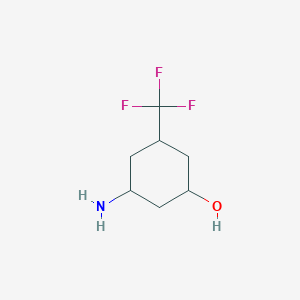
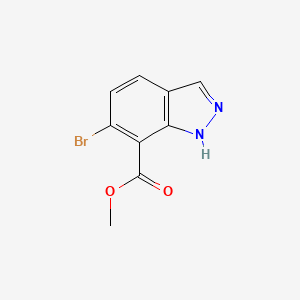
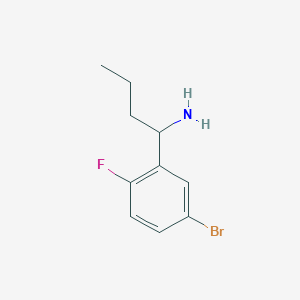

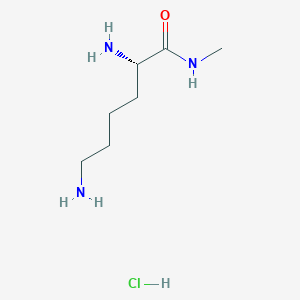
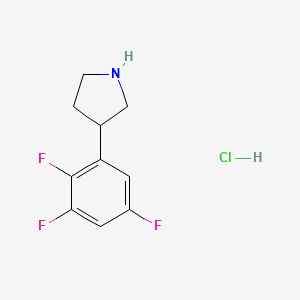
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)


![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
